9-O-Feruloyl-5,5'-dimethoxylariciresinol
Overview
Description
9-O-Feruloyl-5,5’-dimethoxylariciresinol is a naturally occurring lignan, a type of secondary metabolite found in plants. This compound is primarily present in certain plant-based foods such as flaxseeds, celery, and carrots . It exhibits multiple biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-O-Feruloyl-5,5’-dimethoxylariciresinol can be synthesized through chemical methods or extracted from natural sources. The chemical synthesis involves the esterification of ferulic acid with 5,5’-dimethoxylariciresinol under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of 9-O-Feruloyl-5,5’-dimethoxylariciresinol often involves extraction from plants rich in lignans, such as flaxseeds. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-O-Feruloyl-5,5’-dimethoxylariciresinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
9-O-Feruloyl-5,5’-dimethoxylariciresinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and metabolism.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Mechanism of Action
The mechanism of action of 9-O-Feruloyl-5,5’-dimethoxylariciresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effect: The compound inhibits the release of histamine from mast cells, reducing allergic inflammatory responses.
Antitumor Activity: It exhibits cytotoxicity against certain human tumor cell lines by inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
9-O-Feruloyl-5,5’-dimethoxylariciresinol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Actifolin: Another lignan with cytotoxic properties.
Pluviatilol: Known for its antioxidant activity.
5,6-Dihydroxymatairesinol: Exhibits antitumor effects similar to 9-O-Feruloyl-5,5’-dimethoxylariciresinol.
These compounds share some biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of 9-O-Feruloyl-5,5’-dimethoxylariciresinol.
Properties
IUPAC Name |
[(2S,3R,4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O11/c1-37-24-11-18(6-8-23(24)33)7-9-29(34)42-17-22-21(10-19-12-25(38-2)30(35)26(13-19)39-3)16-43-32(22)20-14-27(40-4)31(36)28(15-20)41-5/h6-9,11-15,21-22,32-33,35-36H,10,16-17H2,1-5H3/b9-7+/t21-,22-,32+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYDMYPTASSNQW-XMFFLOPHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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